Boc-N-methyl-D-alanine (Boc-D-NMeAla-OH) is a derivative of D-alanine, a naturally occurring amino acid. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its controlled incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is widely used in the production of peptides for research and therapeutic purposes.
Boc-D-NMeAla-OH finds particular value in the design of peptides with specific properties. The methyl group on the side chain introduces steric hindrance, which can influence the conformation and activity of the resulting peptide []. This can be useful for:
Boc-D-NMeAla-OH is a D-enantiomer, meaning its spatial arrangement is different from that of L-alanine, the naturally occurring form. This property is useful for controlling the stereochemistry of peptides, which can be crucial for their biological activity [].
Boc-N-methyl-D-alanine is a derivative of D-alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a methyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of approximately 203.2 g/mol . The compound is primarily used in peptide synthesis and research due to its unique structural properties that facilitate various
Boc-N-Me-D-alanine itself does not have a known biological function. However, its significance lies in incorporating D-amino acids into peptides. Peptides containing D-amino acids can have different properties compared to their L-enantiomer counterparts. For example, they may exhibit higher stability against enzymatic degradation or possess unique biological activities [].
The synthesis of Boc-N-methyl-D-alanine typically involves several steps:
Boc-N-methyl-D-alanine finds applications in various fields:
Research on Boc-N-methyl-D-alanine's interactions focuses on its role in peptide formation and how modifications to its structure can influence biological activity. Studies often examine how variations in amino acid sequences affect binding affinities and biological responses, particularly in relation to receptor interactions and enzyme activity.
Boc-N-methyl-D-alanine shares similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:
Boc-N-methyl-D-alanine's uniqueness lies in its specific configuration and protective strategy that allows for selective reactions during peptide synthesis, making it a valuable tool for chemists working with amino acids and peptides.
Irritant